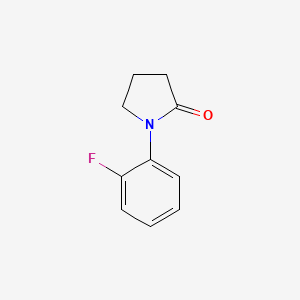

1-(2-Fluorophenyl)pyrrolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZJLVBLNLUDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001295680 | |

| Record name | 1-(2-Fluorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-31-6 | |

| Record name | 1-(2-Fluorophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7661-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Fluorophenyl Pyrrolidin 2 One

Regioselective and Stereoselective Synthesis Strategies

Control over the spatial arrangement of atoms is paramount in modern synthetic chemistry, as the biological activity of a molecule is often dependent on its specific stereoisomer. unipa.itnih.gov For derivatives of 1-(2-fluorophenyl)pyrrolidin-2-one, this involves methodologies that can selectively produce a particular enantiomer or diastereomer.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. While the parent this compound is not chiral, introducing substituents on the pyrrolidinone ring creates stereocenters. Methodologies for achieving this enantioselectivity often rely on chiral catalysts or biocatalytic processes.

One innovative approach integrates photocatalysis with enzymatic catalysis. For instance, a one-pot photo-enzymatic cascade process can achieve the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. rsc.org This method could be adapted to first synthesize the N-aryl pyrrolidine (B122466) and then functionalize the ring enantioselectively using an engineered carbene transferase, achieving high enantiomeric excess (up to 99% ee). rsc.org

Organocatalysis provides another powerful tool. Chiral phosphoric acids, such as TRIP-derived catalysts, have been successfully used in enantioselective intramolecular aza-Michael reactions to form the chiral pyrrolidine ring of fluorinated indolizidinone derivatives, a related structural class. nih.gov This strategy could be applied to precursors of this compound to establish a chiral center on the lactam ring with high enantiocontrol. nih.gov

Table 2.1.1: Comparison of Enantioselective Methods for Pyrrolidine Synthesis

| Method | Catalyst/Enzyme | Key Transformation | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Photo-enzymatic Cascade | Engineered SD-VHbCH Carbene Transferase | C(sp³)–H Functionalization | Up to 99% | rsc.org |

| Organocatalysis | (S)-TRIP-derived Phosphoric Acid | Intramolecular Aza-Michael Reaction | Good to excellent | nih.gov |

Diastereoselective synthesis is relevant when a molecule has multiple stereocenters, aiming to control the relative configuration between them. For derivatives of this compound, this could involve reactions on a chiral pyrrolidinone ring that create a second stereocenter.

A prominent method for achieving diastereoselectivity is through reductive amination. An optimized two-step reductive amination procedure on pyrrolidine-2,4-diones has been shown to produce pyrrolidinone-containing dipeptide analogues with excellent diastereoselectivity. nih.gov This highlights how a ketone functionality on the pyrrolidinone ring can be converted into an amine with high control over the stereochemical outcome relative to existing chiral centers.

Furthermore, carbofluorination reactions of N-arylpropargylpyrrolidines tethered to tertiary allylic alcohols have been shown to proceed in a stereoselective fashion, yielding complex fluorinated pyrrolizidines. nih.gov This demonstrates that complex, multi-step transformations involving fluorinated groups can be designed to control the formation of multiple stereocenters diastereoselectively.

Palladium-Catalyzed C-N Coupling Methodologies for N-Arylation

The formation of the carbon-nitrogen bond between the pyrrolidin-2-one nitrogen and the 2-fluorophenyl ring is a critical step in the synthesis. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the premier methods for this transformation. youtube.com This reaction allows for the efficient coupling of amines (or lactams) with aryl halides or pseudohalides. acs.org

The general process involves an oxidative addition of the aryl halide (e.g., 1-bromo-2-fluorobenzene) to a Pd(0) catalyst, followed by coordination of the deprotonated pyrrolidin-2-one, and finally, reductive elimination to form the N-arylated product and regenerate the Pd(0) catalyst. The success of the reaction is highly dependent on the choice of ligand, base, and solvent.

Modern Buchwald-Hartwig protocols often employ bulky, electron-rich phosphine (B1218219) ligands (such as tBuBrettPhos) and specialized palladium precatalysts that enhance catalytic activity, allowing for lower catalyst loadings and shorter reaction times. researchgate.netnih.gov

Table 2.2.1: Typical Conditions for Pd-Catalyzed N-Arylation

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, tBuBrettPhos Pd G3 | Catalyst Precursor | acs.orgnih.gov |

| Ligand | PPh₃, XPhos, tBuBrettPhos | Stabilizes Pd, facilitates catalytic cycle | nih.gov |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the lactam nitrogen | nih.govnih.gov |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and catalyst | youtube.com |

| Aryl Halide | 1-Bromo-2-fluorobenzene, 1-Iodo-2-fluorobenzene | Aryl source | acs.org |

Cyclization Reactions in Pyrrolidinone Ring Formation

The construction of the five-membered pyrrolidinone ring (γ-lactam) is the foundational part of the synthesis. The most direct method is the intramolecular cyclization of a γ-amino acid or its corresponding ester. For the target molecule, this would involve a precursor like 4-((2-fluorophenyl)amino)butanoic acid. Heating this precursor, often in the presence of an acid or a coupling agent, induces intramolecular amidation to form the lactam ring.

Alternative strategies for forming the pyrrolidinone skeleton include:

[3+2] Cycloaddition: This powerful method involves the reaction of a 1,3-dipole (like an azomethine ylide) with a dipolarophile (like an alkene). nih.govnih.govmdpi.com This approach builds the substituted pyrrolidine ring in a single, often stereoselective, step.

Ring Opening/Cyclization: The reaction of donor-acceptor cyclopropanes with anilines can lead to γ-aminoesters, which can then be cyclized in a one-pot procedure to yield 1,5-substituted pyrrolidin-2-ones. nih.gov

Reductive Amination/Cyclization: The reductive amination of a 1,4-dicarbonyl compound with a primary amine (like 2-fluoroaniline) can be followed by reduction and spontaneous cyclization to form the pyrrolidine ring. mdpi.com

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve process safety and efficiency. mdpi.comsamipubco.com These principles can be applied to the synthesis of this compound in several ways.

Atom Economy: Designing synthetic routes, such as cycloadditions, that incorporate the maximum number of atoms from the reactants into the final product. mdpi.com

Use of Safer Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or 2-MeTHF.

Energy Efficiency: Employing methods like microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and energy consumption compared to conventional heating. unipa.it

Catalysis: Using catalytic reagents, such as palladium catalysts or biocatalysts (enzymes), in small amounts is preferable to stoichiometric reagents, as it reduces waste. mdpi.com

Biocatalysis: As mentioned in the enantioselective section, using enzymes can provide high selectivity under mild, aqueous conditions, representing a highly sustainable approach. acs.org

Table 2.4.1: Application of Green Chemistry Principles

| Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Catalysis | Using Pd-catalysts for C-N coupling; organocatalysts for stereoselective steps. | Reduces need for stoichiometric reagents, minimizing waste. | mdpi.com |

| Energy Efficiency | Microwave-assisted cyclization or coupling reactions. | Drastically shortens reaction times and lowers energy use. | unipa.it |

| Renewable Feedstocks/Biocatalysis | Using transaminases for asymmetric synthesis. | High selectivity, mild conditions, reduced environmental impact. | acs.org |

| Safer Solvents | Performing reactions in ethanol or water where possible. | Reduces toxicity and environmental pollution. | ejcmpr.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for developing a robust and economically viable synthesis. For the synthesis of this compound, optimization would focus on key steps like the Pd-catalyzed N-arylation and the ring-forming cyclization.

For the Buchwald-Hartwig amination , key parameters to optimize include:

Catalyst System: Screening different palladium precatalysts and phosphine ligands is critical. For example, the use of tBuBrettPhos Pd G3 has been shown to be highly effective for C-O cross-coupling, a related transformation, suggesting its potential for C-N coupling. nih.gov

Base and Solvent: The choice of base (e.g., Cs₂CO₃ vs. K₃PO₄) and solvent can dramatically affect reaction rate and yield.

Temperature and Time: Finding the lowest possible temperature and shortest time that still result in high conversion minimizes energy consumption and potential side reactions.

For cyclization reactions , optimization might involve:

Dehydrating Agent/Coupling Agent: For the intramolecular amidation of a γ-amino acid, screening different reagents can improve the yield and purity of the lactam.

Concentration: The concentration of the substrate can be critical in intramolecular reactions to favor cyclization over intermolecular polymerization.

By systematically varying these parameters, chemists can maximize the yield and purity of this compound while minimizing costs and environmental impact.

Mechanistic Investigations of Reactions Involving 1 2 Fluorophenyl Pyrrolidin 2 One

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 1-(2-fluorophenyl)pyrrolidin-2-one can be understood by examining its potential as both a nucleophile and an electrophile. This dual reactivity is a hallmark of amides and lactams.

Electrophilic Character: The primary electrophilic site within the molecule is the carbonyl carbon of the lactam ring. The polarization of the carbon-oxygen double bond, enhanced by the electronegativity of the oxygen atom, renders this carbon susceptible to attack by nucleophiles. The resonance delocalization of the nitrogen lone pair into the carbonyl group somewhat mitigates this electrophilicity compared to a ketone. However, under acidic conditions, protonation of the carbonyl oxygen significantly enhances the electrophilic character of the carbon, facilitating nucleophilic attack.

Nucleophilic Character: The molecule possesses two potential nucleophilic centers: the lactam nitrogen and the carbonyl oxygen. While the carbonyl oxygen can act as a nucleophile, particularly in reactions with strong electrophiles like protons, the lactam nitrogen is generally considered the more significant nucleophilic site in substitution and coupling reactions. nih.gov Despite its lone pair being involved in amide resonance, the nitrogen can participate in reactions such as N-arylation, where it displaces a leaving group on an electrophilic partner. nih.gov The nucleophilicity of the nitrogen is, however, lower than that of a corresponding amine due to the electron-withdrawing effect of the adjacent carbonyl group.

The reactivity profile is summarized in the table below, based on general principles of amide chemistry.

| Site | Character | Activating Conditions | Type of Reaction |

| Carbonyl Carbon | Electrophilic | Acidic catalysis | Nucleophilic acyl addition/substitution |

| Lactam Nitrogen | Nucleophilic | Basic conditions (for deprotonation) | Nucleophilic substitution (e.g., alkylation, arylation) |

| Carbonyl Oxygen | Nucleophilic/Basic | Acidic conditions | Protonation, Lewis acid coordination |

Ring-Opening and Ring-Closing Reactions of the Pyrrolidinone Core

The stability of the pyrrolidinone ring is substantial, but it can undergo cleavage or be formed through cyclization under specific mechanistic conditions.

Ring-Opening Reactions: The most common ring-opening reaction is hydrolysis, which cleaves the amide bond to yield 4-(2-fluoroanilino)butanoic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of the 2-fluoroaniline (B146934) moiety, leading to the ring-opened carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the 2-fluoroanilide anion as the leaving group, which is subsequently protonated by the solvent. Studies on related N-aryl-β-lactams show that electron-withdrawing groups on the aryl ring can increase the rate of alkaline hydrolysis. nih.govacs.org

Ring-Closing Reactions (Synthesis): The formation of the this compound ring is a key synthetic step, often involving intramolecular cyclization. A common strategy is the lactamization of a γ-amino acid precursor, such as 4-(2-fluoroanilino)butanoic acid. This reaction is typically promoted by dehydrating agents or by heating to eliminate water.

Another sophisticated method involves the reaction of donor-acceptor cyclopropanes with anilines. nih.gov For instance, the reaction of a suitable cyclopropane-1,1-dicarboxylate with 2-fluoroaniline, catalyzed by a Lewis acid, proceeds through a nucleophilic ring-opening via an SN2-like mechanism, followed by lactamization to form a substituted pyrrolidinone. nih.gov Radical cyclizations have also been developed as a modern, metal-free approach to synthesize pyrrolidinone cores. rsc.orgrsc.org

Substitution Reactions on the Fluorophenyl Moiety

The 2-fluorophenyl group is an active site for substitution reactions, primarily nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring is a good leaving group for SNAr reactions. masterorganicchemistry.com The reaction is facilitated by the presence of an electron-withdrawing group ortho or para to the leaving group, which can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comnih.gov In this compound, the pyrrolidinone group, specifically the carbonyl, acts as a moderate electron-withdrawing group through resonance, activating the ortho- and para-positions.

The mechanism proceeds in two steps:

Addition: A strong nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex).

Elimination: The aromaticity is restored by the expulsion of the fluoride (B91410) ion.

The rate of this reaction is generally dependent on the stability of the Meisenheimer complex and the strength of the nucleophile. researchgate.net The order of reactivity for halogens in SNAr is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the C-X bond cleavage. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the fluorophenyl ring is also possible, though less common. The directing effects of the existing substituents must be considered. The fluorine atom is an ortho-, para-director but is deactivating. The N-acyl group (the pyrrolidinone ring) is also deactivating and primarily a meta-director. However, due to the nitrogen's ability to donate its lone pair, it can also direct ortho and para. The interplay between these two groups makes predicting the regioselectivity complex. Computational studies on related systems suggest that electrophilic amidation can occur via a three-step process of substitution, addition, and elimination. rsc.org

Reaction Kinetics and Thermodynamic Analysis

While specific kinetic and thermodynamic data for this compound are not widely available, analysis of related systems provides valuable insight.

Reaction Kinetics: Kinetic studies of the hydrolysis of related N-aryl lactams have been used to elucidate reaction mechanisms. acs.orgrsc.org For example, Brønsted correlations, which relate the reaction rate constant to the pKa of a series of related catalysts, are powerful tools. In the alkaline hydrolysis of N-aroyl β-lactams, a Brønsted βlg value of -0.55 was observed, indicating a late transition state where significant negative charge has developed on the leaving group during the rate-limiting formation of the tetrahedral intermediate. nih.govacs.org Similar studies on the hydrolysis of this compound would involve monitoring the reaction rate under varying pH or with different catalysts to determine rate laws and probe the transition state structure.

The kinetics of SNAr reactions on the fluorophenyl ring would depend on the concentration of both the lactam and the incoming nucleophile, typically following second-order kinetics.

Thermodynamic Analysis: The thermodynamics of the ring-opening hydrolysis are generally favorable, driven by the relief of some ring strain and the formation of a stable carboxylic acid and aniline. The standard Gibbs free energy of hydrolysis for the parent 2-pyrrolidinone (B116388) is negative, indicating a spontaneous process, although it is kinetically slow without a catalyst. nist.gov The stability of this compound can be assessed computationally through methods like Density Functional Theory (DFT), which can calculate heats of formation and reaction energies. tandfonline.com

A hypothetical kinetic study of the hydrolysis of this compound might yield the following type of data:

| Catalyst (Base) | pKa | Rate Constant (k, s⁻¹) |

| Base 1 | 8.0 | 1.2 x 10⁻⁵ |

| Base 2 | 9.0 | 3.8 x 10⁻⁵ |

| Base 3 | 10.0 | 1.1 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data.

Transition State Characterization in Catalytic Transformations

Modern computational chemistry, particularly DFT, allows for the detailed characterization of transition states (TS) in reaction mechanisms. fossee.inresearchgate.net For reactions involving this compound, this approach can provide critical information about bond-forming and bond-breaking processes.

For a catalytic reaction, such as a nickel-catalyzed cross-coupling where the lactam nitrogen acts as a nucleophile, nih.gov computational modeling could elucidate the geometry of the transition state. This would involve identifying the key interactions between the lactam, the catalyst's metal center and ligands, and the electrophile. For example, in the cyclization to form β-lactams, DFT calculations have shown that the transition state for C-N bond formation is exothermic and that the stereochemical outcome can be predicted by comparing the energies of the diastereomeric transition states. rsc.org

Similarly, for the SNAr reaction, DFT calculations can model the structure and energy of the Meisenheimer intermediate and the transition states leading to its formation and collapse. researchgate.net These calculations can confirm the stabilizing effect of the ortho-pyrrolidinone group and provide quantitative data on the reaction's energy barrier. The analysis of frontier molecular orbitals (HOMO-LUMO) can further explain the reactivity, identifying the regions of the molecule most likely to interact with nucleophiles or electrophiles. tandfonline.commdpi.com

Structural Analysis and Conformational Studies of 1 2 Fluorophenyl Pyrrolidin 2 One

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in defining the structural framework of 1-(2-fluorophenyl)pyrrolidin-2-one, providing insights into its constituent atoms' connectivity and chemical environment.

High-resolution NMR spectroscopy is instrumental in mapping the carbon and proton environments within the this compound molecule. While specific experimental data for this exact compound is not widely published, a predictive analysis based on the parent compound, 2-pyrrolidinone (B116388), and related fluorinated aromatic compounds allows for the estimation of chemical shifts.

For the pyrrolidinone ring, the protons on the carbon adjacent to the carbonyl group (C3) are expected to resonate at a different frequency than those on the carbons further away (C4 and C5). The methylene (B1212753) protons at the C5 position, being adjacent to the nitrogen atom, would also exhibit a distinct chemical shift. In the parent 2-pyrrolidinone, the approximate ¹H NMR chemical shifts are observed around 3.4 ppm for the CH₂ group adjacent to the nitrogen, 2.3 ppm for the CH₂ group adjacent to the carbonyl, and 2.1 ppm for the central CH₂ group. chemicalbook.com

The introduction of the 2-fluorophenyl group significantly influences the electronic environment and, consequently, the NMR spectrum. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine atom's electron-withdrawing nature will generally shift the aromatic proton signals downfield.

A predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the pyrrolidinone ring, and the carbons of the fluorophenyl ring. The carbon atom directly bonded to the fluorine atom would show a large one-bond C-F coupling constant.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrolidinone CH₂ (C3) | ~2.4 | Triplet |

| Pyrrolidinone CH₂ (C4) | ~2.1 | Quintet |

| Pyrrolidinone CH₂ (C5) | ~3.6 | Triplet |

| Aromatic CH (C3') | ~7.2-7.3 | Multiplet |

| Aromatic CH (C4') | ~7.1-7.2 | Multiplet |

| Aromatic CH (C5') | ~7.3-7.4 | Multiplet |

| Aromatic CH (C6') | ~7.5-7.6 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~175 |

| Pyrrolidinone C5 | ~48 |

| Pyrrolidinone C3 | ~32 |

| Pyrrolidinone C4 | ~18 |

| Aromatic C1' (C-N) | ~125 |

| Aromatic C2' (C-F) | ~158 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C3' | ~116 (d, ²JCF ≈ 20 Hz) |

| Aromatic C4' | ~130 |

| Aromatic C5' | ~124 |

| Aromatic C6' | ~128 |

Note: These are predicted values and may vary from experimental results.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. This peak typically appears in the range of 1680-1700 cm⁻¹. The C-N stretching vibration of the lactam is also a key feature, usually found around 1250-1350 cm⁻¹. The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong band in the 1100-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in Raman spectra, aromatic ring vibrations are often more intense. berkeley.edu The symmetric breathing mode of the phenyl ring is a characteristic Raman band. Studies on similar molecules like 1-pyrrolidino-1-cyclopentene (B128113) have utilized both FT-IR and Raman spectroscopy to assign vibrational modes with the aid of theoretical calculations. nih.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3050-3150 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Lactam) | Stretching | 1680-1700 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Lactam) | Stretching | 1250-1350 |

| C-F (Aromatic) | Stretching | 1100-1250 |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 193.08.

Predicted Major Mass Spectral Fragments for this compound

| Fragment | m/z |

| [M]⁺ | 193 |

| [M - CO]⁺ | 165 |

| [C₆H₄F-N]⁺ | 109 |

| [C₄H₇N]⁺ | 69 |

| [C₆H₄F]⁺ | 95 |

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound is currently deposited in public databases, data from related pyrrolidine (B122466) structures can offer valuable insights. mdpi.combenthamopen.com For instance, studies on other substituted pyrrolidines reveal details about bond lengths, bond angles, and intermolecular interactions. nih.govnih.govrsc.org

A crystallographic study would determine the precise conformation of the pyrrolidinone ring, which is typically found in an envelope or twisted conformation. It would also define the dihedral angle between the plane of the pyrrolidinone ring and the fluorophenyl ring. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing, would also be elucidated. nih.gov

Conformational Analysis using Computational and Spectroscopic Data

The conformational flexibility of this compound is primarily associated with the rotation around the N-C(aryl) single bond and the puckering of the five-membered pyrrolidinone ring. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of different conformers and predict the most stable geometry. nih.gov

Spectroscopic data can then be used to validate the computational findings. For example, the coupling constants observed in the ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, which are dependent on the ring's conformation. The combination of computational and spectroscopic data allows for a comprehensive understanding of the molecule's preferred three-dimensional structure in solution.

Influence of Fluorine Substitution on Molecular Geometry and Electronic Distribution

The substitution of a hydrogen atom with a fluorine atom on the phenyl ring has significant consequences for the molecule's geometry and electronic properties. The high electronegativity of fluorine leads to a polarization of the C-F bond, creating a dipole moment. This, in turn, influences the electron density of the entire aromatic ring and can affect the reactivity of the molecule.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-(2-fluorophenyl)pyrrolidin-2-one. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing nature of the 2-fluorophenyl group and the electron-donating amide functionality of the pyrrolidinone ring. The fluorine atom, due to its high electronegativity, influences the charge distribution on the aromatic ring, which in turn affects the properties of the N-C bond connecting the two ring systems.

Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the pyrrolidinone and the phenyl ring, indicating these are the regions most susceptible to electrophilic attack. The LUMO is predominantly distributed over the aromatic ring, suggesting its role in accepting electrons during nucleophilic reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity descriptors, such as electrostatic potential maps, can visualize the regions of positive and negative charge on the molecule's surface, predicting sites for electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen of the pyrrolidinone ring is expected to be a site of high negative potential, making it a likely hydrogen bond acceptor.

Table 1: Calculated Electronic Properties of Pyrrolidinone Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrrolidinone | -6.8 | 1.5 | 8.3 |

| N-Phenylpyrrolidinone | -6.2 | -0.5 | 5.7 |

| This compound* | -6.4 | -0.7 | 5.7 |

*Values for this compound are estimated based on trends observed in related compounds.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms and energetics of chemical reactions. For this compound, DFT studies can illuminate its formation pathways, such as the N-arylation of pyrrolidinone. nih.gov

One common synthetic route to N-aryl lactams is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. DFT calculations can model the entire catalytic cycle, including the oxidative addition, ligand exchange, and reductive elimination steps. These calculations can identify the transition state structures and their corresponding activation energies, thereby determining the rate-determining step of the reaction. For instance, studies on similar N-arylation reactions have shown that the reductive elimination step, which forms the final C-N bond, can be the rate-limiting step. organic-chemistry.orgnih.gov

DFT can also be employed to study the lactam-lactim tautomerism in the pyrrolidinone ring, a process that can be crucial for its reactivity. rsc.org Calculations can determine the relative energies of the two tautomers and the energy barrier for their interconversion. The presence of the 2-fluorophenyl substituent is expected to influence the equilibrium and kinetics of this tautomerization.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are used to explore the conformational landscape of molecules over time, providing insights into their flexibility and dynamic behavior. rsc.orgnih.gov For this compound, MD simulations can reveal the preferred conformations and the energy barriers between them.

A key conformational feature of this molecule is the rotation around the N-C bond connecting the pyrrolidinone and the fluorophenyl rings. This rotation is hindered due to steric interactions between the ortho-fluorine atom and the carbonyl group of the lactam. MD simulations can quantify the torsional potential for this rotation, identifying the most stable dihedral angles.

The pyrrolidinone ring itself is not planar and can adopt different puckered conformations, such as the envelope and twist forms. MD simulations can map the potential energy surface of the ring, showing the relative stability of these conformers and the pathways for their interconversion. The results of such simulations are crucial for understanding how the molecule might interact with biological targets, as different conformations can have different binding affinities.

Table 2: Torsional Barrier for N-Aryl Bond Rotation in Substituted Pyrrolidinones

| Substituent at ortho-position | Rotational Barrier (kcal/mol) |

|---|---|

| H | 5-7 |

| F* | 8-10 |

| CH3 | 12-15 |

*Estimated value based on steric and electronic effects.

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures of molecules, which is invaluable for their characterization. For this compound, techniques like DFT can be used to simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra. youtube.comyoutube.com

The calculated IR spectrum can predict the vibrational frequencies and intensities of different functional groups. For example, the characteristic C=O stretching frequency of the amide in the pyrrolidinone ring can be calculated and compared with experimental data. The presence of the fluorophenyl group will also give rise to specific C-F and aromatic C-H stretching and bending vibrations.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted with high accuracy. mdpi.com These calculations take into account the electronic environment of each nucleus. For this compound, the predicted chemical shifts would be sensitive to the conformation of the molecule, particularly the dihedral angle between the two rings. By comparing the calculated and experimental spectra, the predominant conformation in solution can be inferred. The coupling constants between different nuclei can also be calculated, providing further structural information.

In Silico Design Principles for this compound Analogs

The computational tools described above can be leveraged for the in silico design of analogs of this compound with improved properties. nih.govnih.govresearchgate.net This approach, often part of a rational drug design strategy, can save significant time and resources compared to traditional trial-and-error synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of a series of analogs with their biological activity. nih.gov By building a predictive QSAR model, new compounds with potentially higher activity can be designed. The descriptors used in QSAR models are often derived from computational chemistry, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

Molecular docking simulations can be used to predict how analogs of this compound might bind to a specific biological target, such as an enzyme or a receptor. These simulations place the ligand into the binding site of the protein and score the different poses based on their predicted binding affinity. This allows for the prioritization of analogs for synthesis and experimental testing. For example, if the goal is to design a more potent inhibitor, modifications can be made to the this compound scaffold to enhance its interactions with key residues in the active site of the target protein.

By systematically modifying the substituents on the phenyl ring or the pyrrolidinone core in silico and evaluating their predicted properties, a focused library of promising analogs can be generated for further investigation.

Applications of 1 2 Fluorophenyl Pyrrolidin 2 One As a Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The pyrrolidinone core of 1-(2-Fluorophenyl)pyrrolidin-2-one serves as a versatile building block for the synthesis of more elaborate heterocyclic systems. The lactam functionality within the pyrrolidinone ring offers several reactive sites for further chemical transformations. For instance, the carbonyl group can undergo reactions typical of amides, while the adjacent methylene (B1212753) groups can be functionalized under appropriate conditions.

Although specific examples detailing the use of this compound in the synthesis of complex fused heterocyclic systems are not extensively documented in publicly available research, the general reactivity of N-aryl pyrrolidinones suggests its potential in this area. Synthetic strategies often involve the activation of the lactam ring followed by cyclization reactions with bifunctional reagents. The 2-fluorophenyl substituent can modulate the electronic properties of the nitrogen atom, which in turn can influence the regioselectivity and stereoselectivity of such cyclization reactions.

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Vilsmeier-Haack reagent (POCl₃, DMF) | 3-Chloro-1-(2-fluorophenyl)-5,6-dihydropyridin-2(1H)-one | Intermediate for fused pyridinones |

| This compound | Lawesson's reagent | 1-(2-Fluorophenyl)pyrrolidine-2-thione | Precursor for thio-heterocycles |

This table represents potential synthetic transformations based on known reactivity of similar N-aryl pyrrolidinones and is for illustrative purposes.

Derivatization Strategies for Functionalization and Diversification

Derivatization of this compound is a key strategy to introduce new functional groups and to diversify the chemical space accessible from this starting material. These functionalization reactions can target different positions of the molecule, including the pyrrolidinone ring and the fluorophenyl moiety.

Functionalization of the Pyrrolidinone Ring: The α-protons to the carbonyl group of the lactam are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, and other functional groups at the C3 position. Furthermore, the carbonyl group itself can be a site for derivatization, for instance, through reduction or addition reactions.

Functionalization of the Fluorophenyl Ring: The 2-fluorophenyl group can undergo electrophilic aromatic substitution reactions. The fluorine atom and the pyrrolidinone substituent direct incoming electrophiles to specific positions on the aromatic ring. Additionally, nucleophilic aromatic substitution, although generally more challenging on fluoroarenes, could be envisioned under specific conditions or with appropriate activation.

| Position of Derivatization | Reagent | Type of Reaction | Resulting Functional Group |

| C3 of Pyrrolidinone | LDA, then RX | Alkylation | -R |

| C3 of Pyrrolidinone | LDA, then RCOCl | Acylation | -C(O)R |

| Phenyl Ring (para to F) | HNO₃, H₂SO₄ | Nitration | -NO₂ |

| Phenyl Ring (ortho/para to F) | Br₂, FeBr₃ | Bromination | -Br |

This table illustrates common derivatization strategies that could be applied to this compound.

Precursor in the Construction of Advanced Chemical Scaffolds

The structural features of this compound make it a potential precursor for the construction of advanced chemical scaffolds with applications in drug discovery and materials science. The combination of the chiral pyrrolidinone unit and the fluorinated aromatic ring is of particular interest in the design of bioactive molecules. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

While specific, named chemical scaffolds derived directly from this compound are not widely reported, its use as a foundational element in the synthesis of novel molecular frameworks is an active area of chemical research. For example, ring-opening of the lactam followed by further modifications can lead to γ-amino acids with an N-(2-fluorophenyl) substituent, which are valuable precursors for peptides and other polymers.

Chiral Auxiliary or Ligand in Asymmetric Catalysis

The pyrrolidine (B122466) ring is a core component of many successful chiral auxiliaries and ligands used in asymmetric catalysis. Proline and its derivatives are prominent examples. In principle, chiral versions of this compound could be synthesized and evaluated for their potential in asymmetric synthesis.

A chiral this compound, if used as a chiral auxiliary, would be covalently attached to a substrate, directing the stereochemical outcome of a reaction at a prochiral center. After the reaction, the auxiliary could be cleaved and recovered.

Alternatively, functionalized derivatives of this compound could serve as chiral ligands that coordinate to a metal center, creating a chiral environment that induces enantioselectivity in a catalytic reaction. For instance, the introduction of a coordinating group (e.g., a phosphine (B1218219) or an additional nitrogen heterocycle) onto the pyrrolidinone or the phenyl ring could lead to novel bidentate or tridentate ligands.

Currently, there is a lack of specific research articles demonstrating the application of this compound or its derivatives as chiral auxiliaries or ligands in asymmetric catalysis. However, the foundational structure holds promise for the future design of new catalytic systems.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Derivatization

The derivatization of the 1-(2-Fluorophenyl)pyrrolidin-2-one scaffold presents a fertile ground for the development and application of novel catalytic systems. A primary area of future investigation lies in the transition-metal-catalyzed C-H functionalization of the fluorophenyl ring. nih.govnih.govyoutube.com The presence of the fluorine atom and the amide group can exert significant electronic and steric influences, making the development of catalysts that can selectively activate specific C-H bonds a formidable yet rewarding challenge. Research could focus on palladium, rhodium, and ruthenium-based catalysts, which have shown promise in the C-H functionalization of related N-aryl amides. nih.govnih.gov The design of specialized ligands that can modulate the reactivity and selectivity of the metal center will be crucial. For instance, the development of anionic N1,N2-diarylbenzene-1,2-diamine ligands has been shown to promote Cu-catalyzed amination of aryl bromides under mild conditions, a strategy that could be adapted for the derivatization of this compound. nih.gov

Furthermore, the exploration of N-heterocyclic carbene (NHC)-catalyzed reactions could open new avenues for the construction of highly functionalized 2-pyrrolidinone (B116388) derivatives. rsc.org These organocatalytic systems offer a transition-metal-free approach, which is advantageous in terms of cost and toxicity. Future work could involve designing NHC catalysts that can facilitate tandem radical cyclization/coupling reactions, starting from precursors of this compound, to introduce a wide array of functional groups.

Exploration of Unusual Reactivity Patterns

The interplay between the lactam ring and the fluorinated aromatic moiety in this compound may give rise to unusual reactivity patterns that are yet to be discovered. The electron-withdrawing nature of the 2-fluorophenyl group can influence the reactivity of the amide bond within the pyrrolidinone ring. This could lead to atypical outcomes in reactions such as reductions, ring-opening polymerizations, or reactions with strong electrophiles or nucleophiles. For example, while the hydrolysis of 2-pyrrolidone under strongly acidic or basic conditions to yield 4-aminobutyric acid is a known reaction, the electronic perturbation by the fluorophenyl group might alter the kinetics or even the pathway of this transformation. chemicalbook.com

Future investigations could also explore photochemical reactions. The fluorinated aromatic ring might participate in photo-Fries rearrangements or other light-induced transformations, potentially leading to novel molecular architectures. acs.org Moreover, the lactam carbonyl group could exhibit unexpected reactivity in cycloaddition reactions or in the presence of highly reactive intermediates. A deeper understanding of these reactivity patterns could be achieved through detailed mechanistic studies, including kinetic analysis and the isolation and characterization of reaction intermediates.

Integration into Flow Chemistry Systems for Continuous Synthesis

The adoption of flow chemistry for the synthesis of this compound and its derivatives holds significant promise for improving efficiency, safety, and scalability. youtube.com Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for managing exothermic reactions or handling hazardous reagents. youtube.com Future research could focus on developing a continuous flow process for the synthesis of the parent compound itself, potentially from γ-butyrolactone and 2-fluoroaniline (B146934), adapting established batch methods for lactam synthesis. chemicalbook.com

Furthermore, flow chemistry is ideally suited for multistep synthetic sequences. youtube.com A modular flow setup could be designed to synthesize this compound and then directly subject it to a subsequent derivatization reaction, such as a catalytic C-H functionalization or a reduction, without the need for intermediate isolation and purification. rsc.orgrsc.org This "end-to-end" synthesis approach can significantly accelerate the discovery and optimization of new derivatives. The use of in-line purification and analysis techniques would further enhance the efficiency of such systems. rsc.org The synthesis of nanoparticles using flow reactors demonstrates the high degree of control achievable, which could be translated to the synthesis of complex organic molecules. youtube.com

Advanced Materials Science Applications (excluding specific properties/performance)

The unique combination of a polar lactam unit and a fluorinated aromatic ring suggests that this compound could serve as a valuable building block in materials science. Future research could explore its incorporation as a monomer or a key intermediate in the synthesis of novel polymers. The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity to polymers. rsc.orgwikipedia.org For instance, research could be directed towards the synthesis of fluorinated polyamides or related polymers where the this compound moiety is a repeating unit. The ring-opening polymerization of the lactam, though potentially challenging, could lead to a new class of fluorinated nylons. chemicalbook.com

Another avenue of exploration is the use of this compound in the development of functional materials. The pyrrolidinone scaffold is a component of polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer with a wide range of applications. wikipedia.org The introduction of a fluorophenyl group could lead to new polymers with tailored solubility and self-assembly properties. Research into side-chain fluorinated polymers has shown that they can release their perfluorinated side chains, a behavior that would need to be considered in the design of new materials based on this compound. nih.gov

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with experimental synthesis offers a powerful strategy for accelerating the exploration of this compound and its derivatives. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. acs.orgacs.org Future research should leverage DFT to predict the most likely sites for electrophilic or nucleophilic attack, to rationalize observed regioselectivity in derivatization reactions, and to elucidate reaction mechanisms. nih.govacs.orgnih.gov

For example, computational studies could be employed to guide the design of new catalysts for C-H functionalization by modeling the transition states of different catalytic cycles. nih.gov This can help in selecting the most promising ligand and metal combinations before extensive experimental screening. Similarly, DFT calculations can be used to understand and predict the outcomes of unusual reactivity patterns, saving significant experimental effort. acs.org The combination of experimental data with computational modeling has proven effective in understanding structure-function relationships in organocatalysis and can be applied to predict the performance of new catalysts for the derivatization of this compound. nih.gov This synergistic approach, where computational predictions inform experimental design and experimental results validate and refine computational models, will be instrumental in unlocking the full potential of this versatile chemical entity. rsc.org

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(2-Fluorophenyl)pyrrolidin-2-one?

The synthesis of pyrrolidinone derivatives like this compound requires careful optimization of:

- Temperature : Elevated temperatures (80–120°C) are often necessary for cyclization or coupling steps.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or acid/base catalysts (e.g., K₂CO₃) are critical for cross-coupling reactions .

- Purification : Column chromatography or recrystallization is essential to isolate high-purity products (>95%) .

Q. How is the structural characterization of this compound performed?

Key analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring conformation. Fluorine’s electronegativity causes distinct splitting patterns in ¹⁹F NMR .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, torsion angles, and intermolecular interactions .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

Q. What are the common chemical reactions involving this compound?

The compound undergoes:

- Oxidation : Hydrogen peroxide or KMnO₄ modifies the pyrrolidinone ring or fluorophenyl group .

- Reduction : NaBH₄ or LiAlH₄ reduces carbonyl groups to alcohols, altering solubility and bioactivity .

- Substitution : Nucleophilic aromatic substitution (e.g., replacing fluorine with amines) enhances target specificity .

Advanced Research Questions

Q. How does halogen substitution on the phenyl ring influence the compound’s physicochemical and biological properties?

Comparative studies of halogenated analogs reveal:

| Halogen (X) | Electronic Effects | Lipophilicity (logP) | Bioactivity Trends |

|---|---|---|---|

| F | Strong -I effect | 1.2–1.5 | Enhanced metabolic stability and binding affinity to CNS targets |

| Cl | Moderate -I effect | 2.0–2.3 | Increased cytotoxicity but reduced selectivity |

| Br | Weak -I effect | 2.5–2.8 | Higher lipophilicity improves membrane permeability |

Fluorine’s small size and electronegativity optimize interactions with hydrophobic enzyme pockets, making 2-fluorophenyl derivatives preferred in neuropharmacology .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., IC₅₀ values) can arise from:

- Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .

- Purity issues : Validate compound purity via HPLC (>99%) and quantify degradation products .

- Structural analogs : Compare activity across isosteric analogs (e.g., 3-amino vs. 4-amino derivatives) to identify critical pharmacophores .

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

- Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions, highlighting hydrogen bonds between fluorine and active-site residues (e.g., Tyr, His) .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding kinetics .

- QSAR models : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity to design optimized derivatives .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with solution-phase NMR observations?

- Crystal packing effects : X-ray structures may show non-physiological conformations due to lattice forces, whereas NMR reflects dynamic equilibria in solution .

- Tautomerism : The compound may exist as keto-enol tautomers in solution, complicating NMR interpretation compared to static crystal structures .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.